molecular formula C17H11BrN2O3S2 B2818758 5-bromo-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 921550-71-2

5-bromo-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2818758
CAS No.: 921550-71-2
M. Wt: 435.31
InChI Key: NMFUGTACRYQPRJ-UHFFFAOYSA-N
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Description

5-bromo-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a complex organic compound that features a combination of benzofuran, thiazole, and thiophene moieties. These structural elements are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

Mechanism of Action

Target of Action

The primary target of this compound is the serotonin receptor 5-HT2A . This receptor plays a crucial role in the regulation of mood, anxiety, and schizophrenia, among other neurological processes.

Mode of Action

The compound binds strongly and with high selectivity to the serotonin receptor 5-HT2A . This binding can result in changes in the receptor’s activity, potentially influencing neurological processes regulated by this receptor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The benzofuran moiety can be introduced via a Suzuki coupling reaction, and the final product is obtained by amidation of the thiophene carboxylic acid with the thiazole derivative .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and continuous flow reactors to streamline the process .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like alkyl, aryl, or halogen substituents .

Scientific Research Applications

5-bromo-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has several scientific research applications:

Properties

IUPAC Name

5-bromo-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2O3S2/c1-22-11-4-2-3-9-7-12(23-15(9)11)10-8-24-17(19-10)20-16(21)13-5-6-14(18)25-13/h2-8H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFUGTACRYQPRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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